molecular formula C15H28N2O5 B14012517 tert-butyl (3R,5R)-3-(tert-butoxycarbonylamino)-5-hydroxy-piperidine-1-carboxylate

tert-butyl (3R,5R)-3-(tert-butoxycarbonylamino)-5-hydroxy-piperidine-1-carboxylate

Cat. No.: B14012517
M. Wt: 316.39 g/mol
InChI Key: SQJCFTKEUFZYSF-GHMZBOCLSA-N
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Description

Tert-butyl (3R,5R)-3-(tert-butoxycarbonylamino)-5-hydroxy-piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with tert-butyl groups and functional groups such as hydroxyl and tert-butoxycarbonylamino

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,5R)-3-(tert-butoxycarbonylamino)-5-hydroxy-piperidine-1-carboxylate typically involves multiple steps, starting from simpler precursors. One common method involves the protection of the amine group with a tert-butoxycarbonyl group, followed by the introduction of the hydroxyl group and the formation of the piperidine ring. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R,5R)-3-(tert-butoxycarbonylamino)-5-hydroxy-piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as acids or bases to facilitate the removal of the tert-butoxycarbonyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would regenerate the hydroxyl group.

Scientific Research Applications

Tert-butyl (3R,5R)-3-(tert-butoxycarbonylamino)-5-hydroxy-piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3R,5R)-3-(tert-butoxycarbonylamino)-5-hydroxy-piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (3R,5R)-3-amino-5-hydroxy-piperidine-1-carboxylate
  • Tert-butyl (3R,5R)-3-(methoxycarbonylamino)-5-hydroxy-piperidine-1-carboxylate

Uniqueness

The combination of these functional groups allows for selective modifications and interactions, making this compound valuable in various research and industrial contexts .

Properties

Molecular Formula

C15H28N2O5

Molecular Weight

316.39 g/mol

IUPAC Name

tert-butyl (3R,5R)-3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate

InChI

InChI=1S/C15H28N2O5/c1-14(2,3)21-12(19)16-10-7-11(18)9-17(8-10)13(20)22-15(4,5)6/h10-11,18H,7-9H2,1-6H3,(H,16,19)/t10-,11-/m1/s1

InChI Key

SQJCFTKEUFZYSF-GHMZBOCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H](CN(C1)C(=O)OC(C)(C)C)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CN(C1)C(=O)OC(C)(C)C)O

Origin of Product

United States

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